molecular formula C3H5N3O2 B12509935 (S)-2-Azidopropanoic acid

(S)-2-Azidopropanoic acid

Cat. No.: B12509935
M. Wt: 115.09 g/mol
InChI Key: XVNBLPHVIQXLMS-REOHCLBHSA-N
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Description

(2S)-2-azidopropanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the second carbon of a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azidopropanoic acid typically involves the azidation of (2S)-2-bromopropanoic acid. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions generally include moderate temperatures and stirring to ensure complete conversion of the bromide to the azide.

Industrial Production Methods

While specific industrial production methods for (2S)-2-azidopropanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azidopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂) and Palladium Catalyst: Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products

    Amides: Formed from substitution reactions.

    Amines: Formed from reduction reactions.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

(2S)-2-azidopropanoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.

    Bioconjugation: The azido group can be used in click chemistry for labeling and conjugating biomolecules.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-azidopropanoic acid largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-bromopropanoic acid: The bromide precursor used in the synthesis of (2S)-2-azidopropanoic acid.

    (2S)-2-aminopropanoic acid: The reduced form of (2S)-2-azidopropanoic acid.

    (2S)-2-hydroxypropanoic acid: Another derivative of propanoic acid with a hydroxyl group.

Uniqueness

(2S)-2-azidopropanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C3H5N3O2

Molecular Weight

115.09 g/mol

IUPAC Name

(2S)-2-azidopropanoic acid

InChI

InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8)/t2-/m0/s1

InChI Key

XVNBLPHVIQXLMS-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N=[N+]=[N-]

Canonical SMILES

CC(C(=O)O)N=[N+]=[N-]

Origin of Product

United States

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